[2-(3-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone
CAS No.:
Cat. No.: VC14991164
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O4S |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | [2-(3-methoxyphenyl)quinolin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C22H23N3O4S/c1-29-17-7-5-6-16(14-17)21-15-19(18-8-3-4-9-20(18)23-21)22(26)24-10-12-25(13-11-24)30(2,27)28/h3-9,14-15H,10-13H2,1-2H3 |
| Standard InChI Key | DHWCKOLTVZBIBK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C |
Introduction
[2-(3-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone is a complex organic compound featuring a quinoline moiety linked to a piperazine group through a methanone functional group. This structure combines aromatic and heterocyclic components, contributing to its potential biological activity and chemical reactivity. The presence of methoxy and methylsulfonyl substituents enhances the compound's solubility and reactivity, making it an interesting candidate for pharmaceutical applications.
Synthesis Methods
The synthesis of [2-(3-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone can be approached through various organic synthesis techniques. These methods typically involve the combination of quinoline derivatives with piperazine and methanone moieties. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress of reactions and characterizing the final product.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds with similar structural features may exhibit various biological activities, including anticancer and antimicrobial effects. The unique combination of quinoline and piperazine in this compound may lead to distinct pharmacological profiles not present in other similar compounds. Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes or receptors.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(Methylsulfonyl)-1-piperazinecarboxylic acid | Contains piperazine and sulfonamide | Antimicrobial |
| 2-(3-Methoxyphenyl)quinoline | Lacks piperazine but retains quinoline structure | Anticancer |
| 1-(3-Methoxyphenyl)-piperazine | Similar piperazine structure without quinoline | Neuroactive |
Comparison with Similar Compounds
Other compounds with similar structural features include [4-(methylsulfonyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone, which also combines piperazine and quinoline functionalities but with a pyridine ring instead of a methoxyphenyl group. This structural variation may influence the compound's biological activity and pharmacokinetic properties.
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